SiR-alkyne
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Overview
Description
SiR-alkyne is a derivative of the fluorophore silicon rhodamine (SiR). It is specifically the N-propargylcarboxamide derivative of SiR. This compound reacts with azide derivatives in the presence of copper (I) to form 1,2,3-triazoles linkage. This reaction allows small molecules, peptides, oligonucleotides, or proteins bearing the appropriate azide to be conjugated to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
SiR-alkyne can be synthesized through the reaction of silicon rhodamine with propargylamine under appropriate conditions. The reaction typically involves the use of copper (I) as a catalyst to facilitate the formation of the alkyne group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
SiR-alkyne undergoes several types of chemical reactions, including:
Addition Reactions: Breaking the carbon-carbon triple bond and forming new single bonds to carbon.
Deprotonation: Leading to the formation of acetylides, which are excellent nucleophiles.
Oxidative Cleavage: Using reagents like ozone or potassium permanganate to cleave the alkyne into carboxylic acids.
Common Reagents and Conditions
Copper (I): Used as a catalyst in the formation of 1,2,3-triazoles linkage.
Ozone or Potassium Permanganate: Used in oxidative cleavage reactions.
Major Products
1,2,3-Triazoles: Formed from the reaction with azides.
Carboxylic Acids: Formed from oxidative cleavage.
Scientific Research Applications
SiR-alkyne has a wide range of applications in scientific research, including:
Mechanism of Action
SiR-alkyne exerts its effects through the formation of 1,2,3-triazoles linkage with azide derivatives. This reaction is facilitated by the presence of copper (I) as a catalyst. The molecular targets and pathways involved include the specific binding of this compound to azide-bearing molecules, allowing for the conjugation of various biomolecules and the visualization of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Alkynes: General class of compounds with a carbon-carbon triple bond.
Silicon Rhodamine (SiR): The parent compound of SiR-alkyne.
Uniqueness
This compound is unique due to its ability to form stable 1,2,3-triazoles linkage with azides, making it highly useful in click chemistry and bioconjugation applications. Its compatibility with super-resolution microscopy also sets it apart from other similar compounds .
Properties
Molecular Formula |
C30H31N3O3Si |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C30H31N3O3Si/c1-8-15-31-28(34)19-9-12-22-25(16-19)30(36-29(22)35)23-13-10-20(32(2)3)17-26(23)37(6,7)27-18-21(33(4)5)11-14-24(27)30/h1,9-14,16-18H,15H2,2-7H3,(H,31,34) |
InChI Key |
YFOVCTAKGIZXFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3 |
Origin of Product |
United States |
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